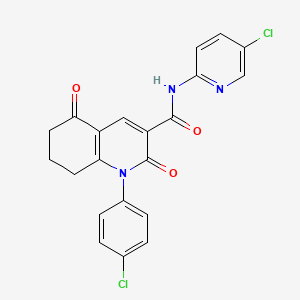

1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multicomponent reactions, cyclization processes, and interactions with various nucleophiles. For example, the reaction of open-chain sym-2-dimethylaminomethylene-1,3-diones with sodium cyanoacetamide leads to pyridinecarbonitriles and hexahydro-3-quinolinecarboxamides, showcasing a method that could potentially be adapted for the synthesis of our compound of interest (Mosti et al., 1985).

Molecular Structure Analysis

Crystal structure analysis of similar quinoline compounds reveals intricate details about molecular conformation and intermolecular interactions, such as π-π stacking and hydrogen bonding. For instance, the study of various 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines shows the importance of cage-type dimers and π-π interactions in their molecular arrangement (de Souza et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, leading to diverse biological activities and potential applications. The reactivity often involves cyclization, substitution, and the formation of new heterocyclic systems. For example, the synthesis of thieno[2,3-b]quinolines and related derivatives demonstrates the versatility of quinoline compounds in forming new chemical entities with potential bioactivity (El-Gaby et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. While specific data for 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not readily available, studies on related compounds provide insight into how similar molecules might behave. The polymorphic modifications of related compounds, for instance, highlight the impact of molecular structure on physical properties (Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as reactivity, stability, and electronic characteristics, are influenced by their molecular structure. The study of reaction mechanisms and interactions with various reagents can reveal the chemical behavior of these compounds. For example, the efficient synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides via enolate salts shows the reactivity of quinoline derivatives and their potential for creating pharmacologically active molecules (Yermolayev et al., 2008).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- The derivative 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, a related compound, demonstrated potent anticancer properties. It acts as a phosphoinositide specific-phospholipase C-γ enzyme inhibitor, which is linked to cell motility, important in tumor invasion and dissemination. This compound showed significant efficacy against breast cancer cell lines, particularly triple-negative breast cancer cells, which are challenging to treat clinically (Leung et al., 2014).

Biological Activity in Dyeing and Medical Applications

- Novel heterocyclic aryl monoazo organic compounds, including derivatives of this chemical structure, were synthesized for dyeing polyester fibers. These compounds exhibited high efficiency in in vitro screening for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. The colored polyester fibers could be applied as sterile or biologically active fabrics in various life applications (Khalifa et al., 2015).

Antitubercular Agents

- Substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Among the screened compounds, several demonstrated promising antitubercular agents (Kantevari et al., 2011).

Photovoltaic Properties

- Films of quinoline derivatives, including similar structures, were investigated for their photovoltaic properties. These films showed potential for use in organic-inorganic photodiode fabrication, displaying good switching times, reasonable contrasts, and optical memories in constructed electrochromic devices (Zeyada et al., 2016).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3O3/c22-12-4-7-14(8-5-12)26-17-2-1-3-18(27)15(17)10-16(21(26)29)20(28)25-19-9-6-13(23)11-24-19/h4-11H,1-3H2,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOHMECLVGNWJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NC4=NC=C(C=C4)Cl)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)

![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)

![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)

![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)